molecular formula C16H11NO5 B3026130 4-Methyl-7-(2-nitrophenoxy)chromen-2-one

4-Methyl-7-(2-nitrophenoxy)chromen-2-one

Cat. No.: B3026130
M. Wt: 297.26 g/mol
InChI Key: ZGKBDRPQYHMALW-UHFFFAOYSA-N
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Description

4-Methyl-7-(2-nitrophenoxy)chromen-2-one is a fluorescent coumarin derivative. It is known for its unique photophysical properties, including excitation and emission maxima at 323 nm and 445 nm, respectively . This compound is used extensively in various scientific research fields due to its fluorescence characteristics.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-7-(2-nitrophenoxy)chromen-2-one It is identified as afluorescent coumarin derivative , which suggests that it may interact with biological targets that have an affinity for coumarin compounds.

Mode of Action

As a fluorescent coumarin derivative, it likely interacts with its targets by binding to them and emitting fluorescence . This property is often used in biological research to track the distribution and interaction of the compound within a biological system.

Result of Action

As a fluorescent compound, it is likely used as a probe in biophysical research to study the behavior of biological molecules .

Preparation Methods

The synthesis of 4-Methyl-7-(2-nitrophenoxy)chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts to form coumarin derivatives . The reaction conditions often require elevated temperatures and prolonged reaction times. Industrial production methods may involve optimizing these conditions to improve yield and reduce waste.

Chemical Reactions Analysis

4-Methyl-7-(2-nitrophenoxy)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives.

Scientific Research Applications

4-Methyl-7-(2-nitrophenoxy)chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methyl-7-(2-nitrophenoxy)chromen-2-one can be compared with other coumarin derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific excitation and emission properties, making it particularly useful in fluorescence applications.

Biological Activity

4-Methyl-7-(2-nitrophenoxy)chromen-2-one is a coumarin derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique chemical structure, exhibits potential in various therapeutic applications, including anticancer, antioxidant, and enzyme inhibition activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the coumarin family, which is known for its wide range of biological properties. The presence of the nitrophenoxy group is significant as it influences the compound's reactivity and interaction with biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of coumarin derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit the Mcl-1 protein, a key regulator of apoptosis in cancer cells. Inhibition of Mcl-1 leads to increased sensitivity of cancer cells to chemotherapeutic agents like paclitaxel .
  • Cell Lines Tested : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate (PC3 and DU145) and breast cancer cells. The IC50 values suggest significant antiproliferative activity over time .
Cell Line IC50 (μM) Exposure Time
PC332.0124 hours
DU14535.2224 hours

Antioxidant Activity

The antioxidant properties of coumarins are well-documented. This compound has shown promising results in scavenging free radicals and reducing oxidative stress:

  • Assay Method : The phosphomolybdenum method was used to evaluate antioxidant activity, revealing that this compound can effectively neutralize reactive oxygen species (ROS) .

Enzyme Inhibition

This compound also demonstrates inhibitory activity against various enzymes:

  • Monoamine Oxidase (MAO) : It has been reported that certain coumarin derivatives exhibit selective inhibition of MAO-B, which is important in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

A recent study synthesized multiple coumarin derivatives and evaluated their biological activities, establishing a structure-activity relationship that highlights the importance of specific substituents on the coumarin scaffold for enhancing biological efficacy .

Toxicity Studies

Safety assessments are crucial for any therapeutic agent. In vitro toxicity studies on normal cell lines have indicated that this compound exhibits low toxicity at effective concentrations, supporting its potential for further development in clinical settings .

Properties

IUPAC Name

4-methyl-7-(2-nitrophenoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-11(6-7-12(10)15)21-14-5-3-2-4-13(14)17(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKBDRPQYHMALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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